Dehydroergosterol
Dehydroergosterol
Dehydroergosterol is a phytosterol consiting of ergostane having double bonds at the 5,6-, 7,8- 9,11- and 22,23-positions as well as a 3beta-hydroxy group. It has a role as a biomarker and a metabolite. It is an ergostanoid, a 3beta-sterol, a member of phytosterols and a 3beta-hydroxy-Delta(5)-steroid.
Dehydroergosterol is a natural product found in Eutypa lata, Phycomyces blakesleeanus, and other organisms with data available.
Dehydroergosterol is a metabolite found in or produced by Saccharomyces cerevisiae.
Dehydroergosterol is a natural product found in Eutypa lata, Phycomyces blakesleeanus, and other organisms with data available.
Dehydroergosterol is a metabolite found in or produced by Saccharomyces cerevisiae.
Brand Name:
Vulcanchem
CAS No.:
516-85-8
VCID:
VC21239852
InChI:
InChI=1S/C28H42O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-10,14,18-20,22,24-25,29H,11-13,15-17H2,1-6H3/b8-7+/t19-,20+,22-,24+,25-,27-,28+/m0/s1
SMILES:
CC(C)C(C)C=CC(C)C1CCC2C1(CC=C3C2=CC=C4C3(CCC(C4)O)C)C
Molecular Formula:
C28H42O
Molecular Weight:
394.6 g/mol
Dehydroergosterol
CAS No.: 516-85-8
Cat. No.: VC21239852
Molecular Formula: C28H42O
Molecular Weight: 394.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Dehydroergosterol is a phytosterol consiting of ergostane having double bonds at the 5,6-, 7,8- 9,11- and 22,23-positions as well as a 3beta-hydroxy group. It has a role as a biomarker and a metabolite. It is an ergostanoid, a 3beta-sterol, a member of phytosterols and a 3beta-hydroxy-Delta(5)-steroid. Dehydroergosterol is a natural product found in Eutypa lata, Phycomyces blakesleeanus, and other organisms with data available. Dehydroergosterol is a metabolite found in or produced by Saccharomyces cerevisiae. |
|---|---|
| CAS No. | 516-85-8 |
| Molecular Formula | C28H42O |
| Molecular Weight | 394.6 g/mol |
| IUPAC Name | (3S,10S,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,12,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-ol |
| Standard InChI | InChI=1S/C28H42O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-10,14,18-20,22,24-25,29H,11-13,15-17H2,1-6H3/b8-7+/t19-,20+,22-,24+,25-,27-,28+/m0/s1 |
| Standard InChI Key | QSVJYFLQYMVBDR-CMNOFMQQSA-N |
| Isomeric SMILES | C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC=C3C2=CC=C4[C@@]3(CC[C@@H](C4)O)C)C |
| SMILES | CC(C)C(C)C=CC(C)C1CCC2C1(CC=C3C2=CC=C4C3(CCC(C4)O)C)C |
| Canonical SMILES | CC(C)C(C)C=CC(C)C1CCC2C1(CC=C3C2=CC=C4C3(CCC(C4)O)C)C |
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